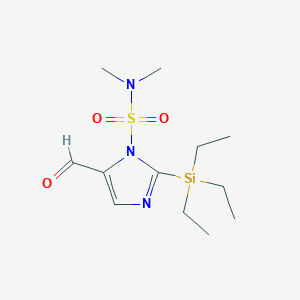
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a formyl group, a dimethylamino group, a triethylsilyl group, and a sulfonamide group attached to an imidazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the imidazole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Triethylsilylation: The triethylsilyl group can be introduced by reacting the imidazole derivative with triethylsilyl chloride (TESCl) in the presence of a base such as triethylamine.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: N-substituted sulfonamides.
科学的研究の応用
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes involved in critical biological processes.
Interacting with DNA: The formyl group can form covalent bonds with DNA, potentially leading to the inhibition of DNA replication and transcription.
Modulating Signaling Pathways: The compound may interact with signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
類似化合物との比較
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide can be compared with other similar compounds, such as:
5-Formyl-N,N-dimethyl-2-(1-methylethyl)benzamide: This compound has a similar formyl and dimethylamino group but differs in the presence of a benzamide group instead of an imidazole ring.
N,N-Dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide: This compound lacks the formyl group, which may result in different chemical reactivity and biological activity.
5-Formyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide: This compound lacks the dimethylamino group, which may affect its interactions with biological targets.
The uniqueness of this compound lies in the combination of its functional groups, which imparts distinct chemical properties and potential biological activities.
特性
CAS番号 |
155697-10-2 |
|---|---|
分子式 |
C12H23N3O3SSi |
分子量 |
317.48 g/mol |
IUPAC名 |
5-formyl-N,N-dimethyl-2-triethylsilylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H23N3O3SSi/c1-6-20(7-2,8-3)12-13-9-11(10-16)15(12)19(17,18)14(4)5/h9-10H,6-8H2,1-5H3 |
InChIキー |
GZPYNXWDSMFDEI-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=NC=C(N1S(=O)(=O)N(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


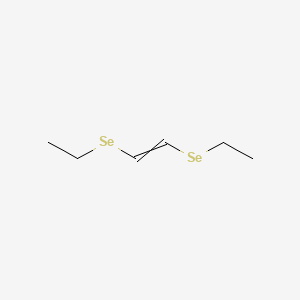

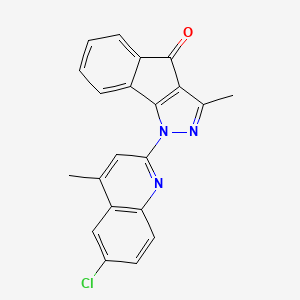
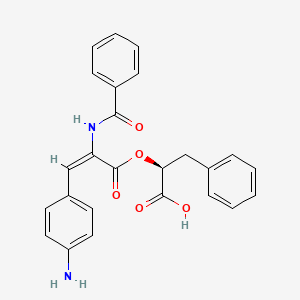
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
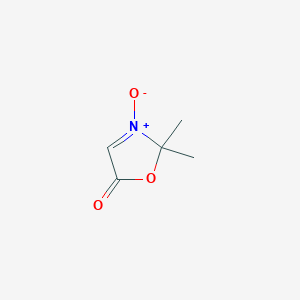

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

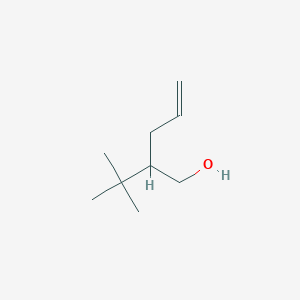
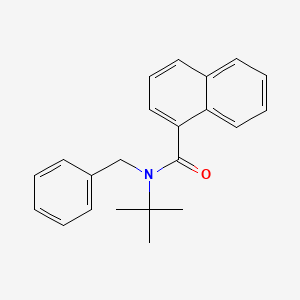
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
